

DL-Cystathionine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Cystathionine dihydrochloride*

Cat. No.: *B10861756*

[Get Quote](#)

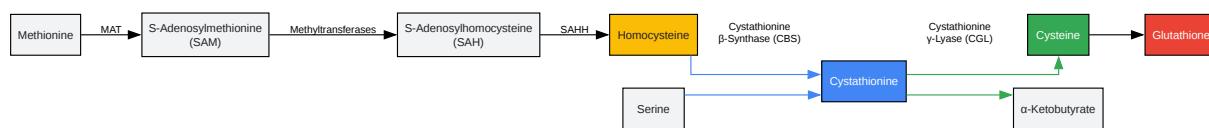
For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystathionine dihydrochloride is a salt of DL-cystathionine, a racemic mixture of the non-proteinogenic amino acid cystathionine. As an intermediate in the transsulfuration pathway, cystathionine plays a crucial role in sulfur amino acid metabolism, connecting the methionine cycle to the biosynthesis of cysteine. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and key experimental protocols related to **DL-Cystathionine dihydrochloride**, tailored for researchers and professionals in the field of drug development and life sciences.

Discovery and History

The discovery of cystathionine is credited to the American biochemist Vincent du Vigneaud in the 1930s and 1940s.^[1] His pioneering work on sulfur-containing amino acids elucidated the metabolic pathway for the interconversion of cysteine and homocysteine, identifying cystathionine as the key intermediate.^[1] The first chemical synthesis of racemic cystathionine was reported by Brown and du Vigneaud, which involved the thioalkylation of DL-homocysteine with methyl (RS)-2-amino-3-chloropropionate.^[1] This foundational work paved the way for a deeper understanding of sulfur metabolism and its implications in various physiological and pathological processes.


Physicochemical Properties

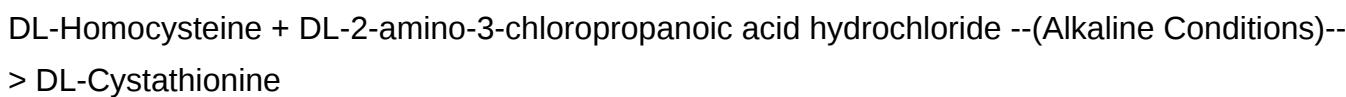
DL-Cystathionine dihydrochloride is a white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₇ H ₁₄ N ₂ O ₄ S · 2HCl	[2]
Molecular Weight	295.2 g/mol	[2]
Appearance	White to Off-White Solid	[3]
Melting Point	315-316 °C (decomposes)	[3]
Solubility	Soluble in aqueous acid (slightly), water (slightly, with sonication)	[3]
CAS Number	535-34-2 (for DL-Cystathionine)	[4]

Signaling Pathway: The Transsulfuration Pathway

Cystathionine is a central molecule in the transsulfuration pathway, which is essential for the synthesis of cysteine from homocysteine. This pathway is primarily catalyzed by two key enzymes: cystathionine β -synthase (CBS) and cystathionine γ -lyase (CGL).

[Click to download full resolution via product page](#)

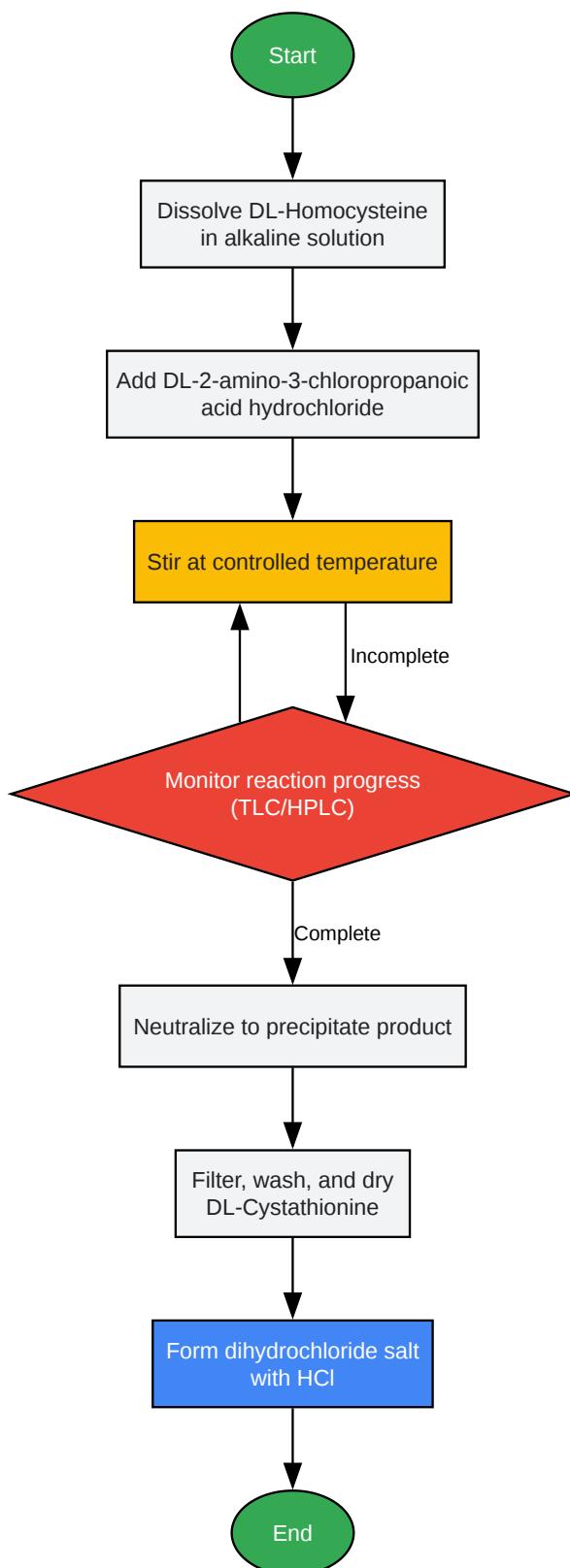

Caption: The Transsulfuration Pathway.

Experimental Protocols

Chemical Synthesis of DL-Cystathionine

A method for the synthesis of the four stereoisomers of cystathionine, which can be adapted for the synthesis of the DL-racemic mixture, has been described by Shiraiwa et al.[5] The general principle involves the condensation of D- and L-homocysteine with (R)- and (S)-2-amino-3-chloropropanoic acid hydrochlorides under alkaline conditions.[5]

Reaction Scheme:


Materials:

- DL-Homocysteine
- DL-2-amino-3-chloropropanoic acid hydrochloride
- A suitable base (e.g., Sodium Hydroxide)
- Solvent (e.g., Water or an alcohol/water mixture)

Procedure Outline:

- Dissolve DL-Homocysteine in an aqueous alkaline solution.
- Add DL-2-amino-3-chloropropanoic acid hydrochloride to the reaction mixture.
- Stir the reaction at a controlled temperature until the reaction is complete (monitoring by a suitable method like TLC or HPLC is recommended).
- Neutralize the reaction mixture to precipitate the DL-Cystathionine.
- Filter, wash, and dry the product.
- For the dihydrochloride salt, the isolated DL-Cystathionine can be dissolved in a minimal amount of water and treated with two equivalents of hydrochloric acid, followed by

precipitation with a suitable organic solvent like ethanol or acetone.

[Click to download full resolution via product page](#)

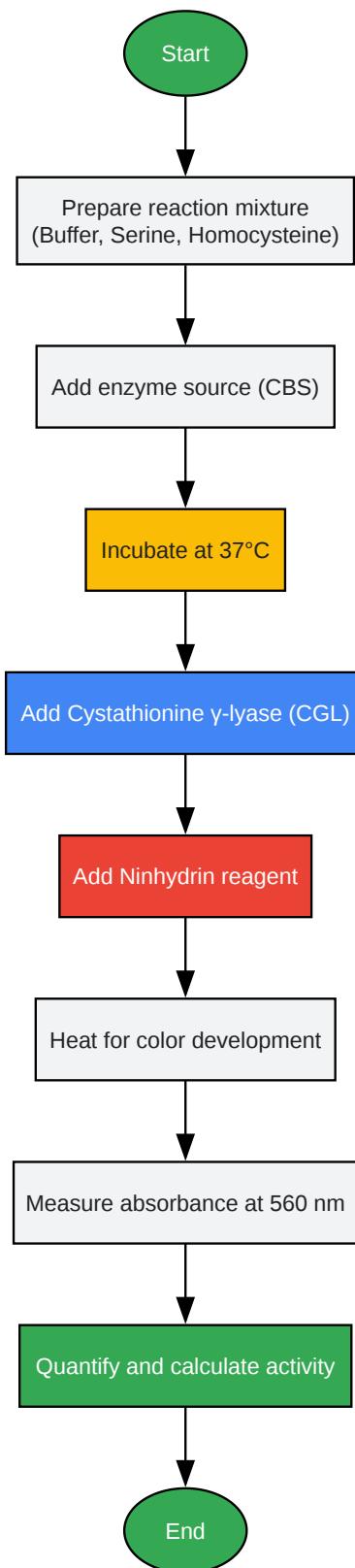
Caption: Chemical Synthesis Workflow.

Enzymatic Assay for Cystathionine β -Synthase (CBS) Activity

Several methods are available to assay the activity of CBS, the enzyme responsible for the synthesis of cystathionine. A common method is a colorimetric coupled enzyme assay.[\[6\]](#)[\[7\]](#)

Principle:

This assay relies on a two-step enzymatic reaction. First, CBS synthesizes cystathionine from serine and homocysteine. Then, a coupling enzyme, cystathionine γ -lyase (CGL), cleaves the newly formed cystathionine to produce cysteine. The cysteine is then quantified colorimetrically using ninhydrin, which forms a colored complex that can be measured spectrophotometrically at 560 nm.[\[6\]](#)[\[7\]](#)


Materials:

- Enzyme source (e.g., tissue homogenate, purified CBS)
- L-Serine
- L-Homocysteine
- Cystathionine γ -lyase (CGL)
- Ninhydrin reagent
- Buffer solution (e.g., Tris-HCl, pH 8.0)
- Spectrophotometer

Procedure Outline:

- Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, L-serine, L-homocysteine, and the enzyme source.

- Initiation of Reaction: Initiate the reaction by adding the enzyme source or one of the substrates.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
- Coupling Reaction: Add CGL to the reaction mixture to convert the produced cystathionine to cysteine.
- Color Development: Stop the enzymatic reactions and add ninhydrin reagent. Heat the samples to allow for color development.
- Measurement: Measure the absorbance of the samples at 560 nm using a spectrophotometer.
- Quantification: Determine the amount of cysteine produced by comparing the absorbance to a standard curve of known cysteine concentrations. The CBS activity can then be calculated based on the amount of cysteine formed per unit time per amount of enzyme.

[Click to download full resolution via product page](#)

Caption: Enzymatic Assay Workflow.

Conclusion

DL-Cystathionine dihydrochloride, as a stable form of the crucial metabolic intermediate cystathionine, is an invaluable tool for researchers studying sulfur amino acid metabolism and related diseases. This guide has provided a comprehensive overview of its historical discovery, physicochemical properties, and its central role in the transsulfuration pathway. The detailed outlines of its chemical synthesis and a key enzymatic assay offer a practical foundation for its application in a laboratory setting. Further research into the roles of cystathionine and the enzymes that metabolize it will continue to be a vital area of investigation in the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. [caymanchem.com](https://www.caymanchem.com) [caymanchem.com]
- 3. CYSTATHIONINE CAS#: 535-34-2 [chemicalbook.com](https://www.chemicalbook.com)
- 4. DL-Cystathionine I CAS#: 535-34-2 | mixture of 4 isomers of cystathionine and allocystathionine | InvivoChem [\[invivochem.com\]](https://www.invivochem.com)
- 5. Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 6. Colorimetric Coupled Enzyme Assay for Cystathionine β -Synthase - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [DL-Cystathionine Dihydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861756#dl-cystathionine-dihydrochloride-discovery-and-history\]](https://www.benchchem.com/product/b10861756#dl-cystathionine-dihydrochloride-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com